molecular formula C9H11N5O B567135 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one CAS No. 1306738-47-5

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one

Cat. No.: B567135
CAS No.: 1306738-47-5
M. Wt: 205.221
InChI Key: SOAWMOASYWIUSM-UHFFFAOYSA-N
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Description

3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings. Compounds containing these rings are often of interest due to their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, compounds containing pyrazole and pyrimidine rings are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a 4,6-dimethylpyrimidine derivative with a hydrazine derivative, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, specific solvents, and temperature control to ensure efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups on the pyrazole or pyrimidine rings.

    Substitution: Substitution reactions, particularly on the amino group or the methyl groups on the pyrimidine ring, could lead to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyrazole and pyrimidine derivatives.

Mechanism of Action

The mechanism of action for compounds like 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one
  • 3-Amino-1-(4,6-dimethylpyridin-2-yl)-1H-pyrazol-5(4H)-one

Uniqueness

The unique structural features of 3-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5(4H)-one, such as the specific substitution pattern on the pyrimidine ring, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-amino-2-(4,6-dimethylpyrimidin-2-yl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-5-3-6(2)12-9(11-5)14-8(15)4-7(10)13-14/h3H,4H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAWMOASYWIUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156435
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-47-5
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazol-3-one, 5-amino-2-(4,6-dimethyl-2-pyrimidinyl)-2,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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